![molecular formula C8H8BrNO2 B170660 Ethyl 6-bromonicotinate CAS No. 132334-98-6](/img/structure/B170660.png)
Ethyl 6-bromonicotinate
Overview
Description
Ethyl 6-bromonicotinate is a nicotinic acid analog and potential hypolipidemic agent . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .
Molecular Structure Analysis
The molecular formula of Ethyl 6-bromonicotinate is C8H8BrNO2 . The InChI code is 1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
Ethyl 6-bromonicotinate appears as a light yellow to yellow powder or crystals . The molecular weight is 245.08 . The density is 1.6±0.1 g/cm3, boiling point is 335.1±37.0 °C at 760 mmHg, vapour pressure is 0.0±0.7 mmHg at 25°C, enthalpy of vaporization is 57.8±3.0 kJ/mol, flash point is 156.4±26.5 °C .Scientific Research Applications
Environmental Science
Lastly, Ethyl 6-bromonicotinate could be involved in environmental science research. It may be studied for its degradation products or its behavior in the environment, which is important for assessing its ecological impact.
Each of these applications leverages the unique chemical properties of Ethyl 6-bromonicotinate, demonstrating its versatility and importance across various fields of scientific research. The compound’s reactivity and structural features make it an indispensable tool in advancing knowledge and technology. Information derived from search results .
Safety and Hazards
Ethyl 6-bromonicotinate is classified as a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed. It should be used only outdoors or in a well-ventilated area .
Relevant Papers Unfortunately, specific peer-reviewed papers related to Ethyl 6-bromonicotinate were not found in the available resources .
Mechanism of Action
Target of Action
Ethyl 6-bromonicotinate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s possible that the compound affects multiple pathways, given its complex structure
Pharmacokinetics
It’s known that the compound has a molecular weight of 23006 , which may influence its bioavailability. Further pharmacokinetic studies are needed to understand how these properties affect the compound’s bioavailability.
Result of Action
Given its complex structure, it’s likely that the compound has multiple effects at the molecular and cellular levels . More research is needed to fully understand these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-bromonicotinate. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the stability of the compound. Other environmental factors that might influence the compound’s action and efficacy are yet to be determined.
properties
IUPAC Name |
ethyl 6-bromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOOSJSHTQNLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563974 | |
Record name | Ethyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromonicotinate | |
CAS RN |
132334-98-6 | |
Record name | Ethyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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